molecular formula C14H20N4O2 B2478413 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea CAS No. 2034274-52-5

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea

Cat. No.: B2478413
CAS No.: 2034274-52-5
M. Wt: 276.34
InChI Key: OETYLADTFBOUNW-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea is a synthetic organic compound that features a pyrazole ring, a furan ring, and an ethylurea moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea typically involves multi-step organic reactions:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the ethylurea moiety: This step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The ethylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and furan rings.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea would depend on its specific biological target. Generally, compounds with pyrazole and furan rings can interact with enzymes or receptors, modulating their activity. The ethylurea moiety may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea: Lacks the furan ring.

    1-(2-(furan-2-yl)ethyl)-3-ethylurea: Lacks the pyrazole ring.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea: Lacks the ethyl group on the urea moiety.

Uniqueness

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-ethylurea is unique due to the combination of the pyrazole and furan rings with the ethylurea moiety, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-4-15-14(19)16-9-12(13-6-5-7-20-13)18-11(3)8-10(2)17-18/h5-8,12H,4,9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETYLADTFBOUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=CO1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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